REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][NH2:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[CH3:14][C:15]1[O:19][C:18]([CH:20]=O)=[CH:17][CH:16]=1.[BH4-].[Na+]>CCO.CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][NH:13][CH2:20][C:18]2[O:19][C:15]([CH3:14])=[CH:16][CH:17]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:2.3|
|
Name
|
|
Quantity
|
4.82 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)CCN
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(O1)C=O
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at this temperature for 16 hours more
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 4 hours
|
Duration
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4 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain an oil
|
Type
|
TEMPERATURE
|
Details
|
maintaining
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction at room temperature
|
Type
|
CUSTOM
|
Details
|
After this time the solvent was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was treated with 150 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ether
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1OC)CCNCC=1OC(=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |